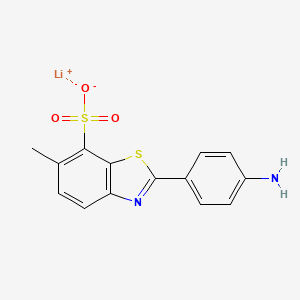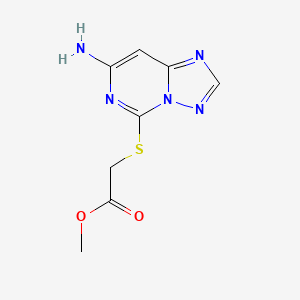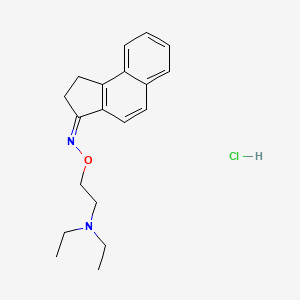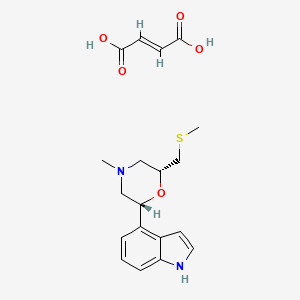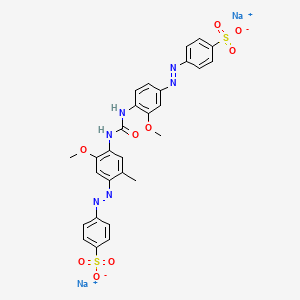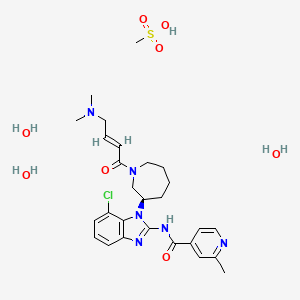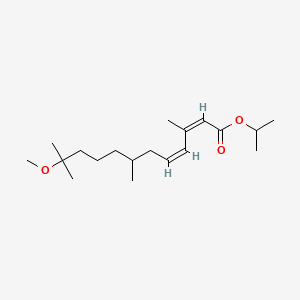
Ivabradine monosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ivabradine molecule.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the pharmacological properties of the compound
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .
Scientific Research Applications
Ivabradine monosulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of If channel inhibitors and their synthesis.
Biology: It is used to study the physiological effects of heart rate reduction on various biological systems.
Medicine: It is extensively researched for its therapeutic potential in treating heart failure, chronic stable angina, and inappropriate sinus tachycardia.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering medications .
Mechanism of Action
Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .
Comparison with Similar Compounds
Beta-blockers (e.g., atenolol, metoprolol): These compounds also reduce heart rate but have additional effects on myocardial contractility and vascular tone.
Calcium channel blockers (e.g., amlodipine, verapamil): These compounds reduce heart rate and have vasodilatory effects.
Digoxin: This compound increases myocardial contractility and has a different mechanism of action compared to ivabradine
Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .
Properties
CAS No. |
1202000-62-1 |
|---|---|
Molecular Formula |
C27H38N2O9S |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1 |
InChI Key |
BTPJWGWDKZFLCT-ZMBIFBSDSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


